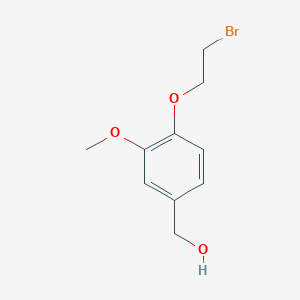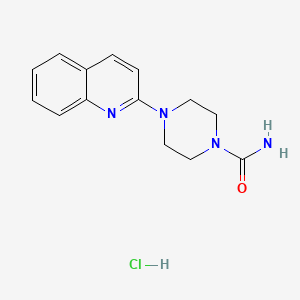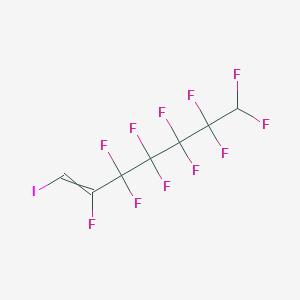selanium iodide CAS No. 104693-02-9](/img/structure/B14329558.png)
[2-(3,4-Dihydroxyphenyl)ethyl](dimethyl)selanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a selenium atom, which imparts distinct chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide typically involves the reaction of 3,4-dihydroxyphenylethylamine with dimethylselenium iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethylselanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: It can be reduced to form selenium-containing reduced species.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Selenium dioxide and related oxidation products.
Reduction: Reduced selenium species.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)ethylselanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylselanium iodide involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in modulating the compound’s biological activity. It can inhibit specific enzymes by binding to their active sites or alter cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dihydroxyphenyl)ethylselenium chloride
- 2-(3,4-Dihydroxyphenyl)ethylselenium bromide
- 2-(3,4-Dihydroxyphenyl)ethylselenium fluoride
Uniqueness
2-(3,4-Dihydroxyphenyl)ethylselanium iodide is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties compared to its chloride, bromide, and fluoride counterparts. The presence of iodine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
104693-02-9 |
|---|---|
Formule moléculaire |
C10H15IO2Se |
Poids moléculaire |
373.10 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)ethyl-dimethylselanium;iodide |
InChI |
InChI=1S/C10H14O2Se.HI/c1-13(2)6-5-8-3-4-9(11)10(12)7-8;/h3-4,7H,5-6H2,1-2H3,(H-,11,12);1H |
Clé InChI |
DFFOYNNLHJYOPE-UHFFFAOYSA-N |
SMILES canonique |
C[Se+](C)CCC1=CC(=C(C=C1)O)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



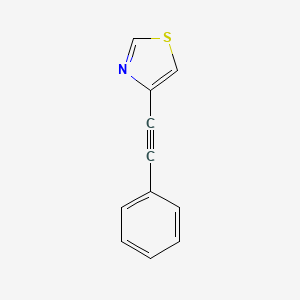
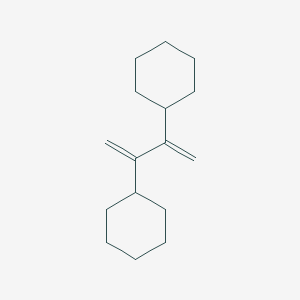

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
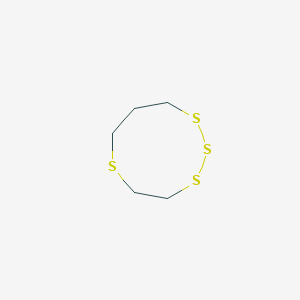
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
